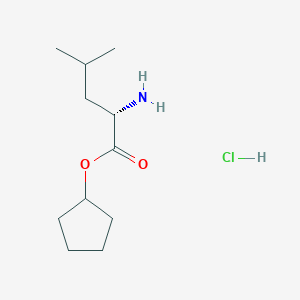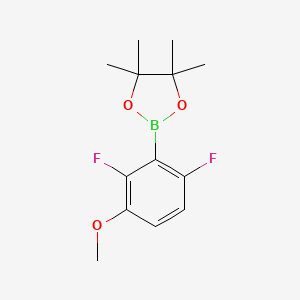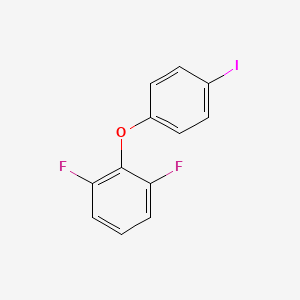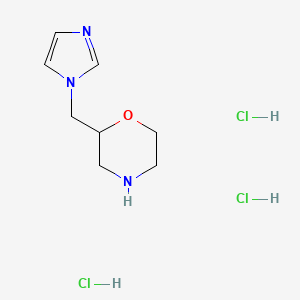
L-Leucine cyclopentyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine cyclopentyl ester hydrochloride is a derivative of the essential amino acid leucine It is characterized by the presence of a cyclopentyl ester group attached to the leucine molecule, which is then converted into its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine cyclopentyl ester hydrochloride typically involves the esterification of L-leucine with cyclopentanol, followed by the conversion of the ester into its hydrochloride salt. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis. After the esterification, the product is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Leucine cyclopentyl ester hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with rigorous purification steps, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-leucine and cyclopentanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
Hydrolysis: L-leucine and cyclopentanol.
Substitution: Various substituted derivatives of L-leucine.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
L-Leucine cyclopentyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including its role in regulating cell growth and metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which L-Leucine cyclopentyl ester hydrochloride exerts its effects involves its uptake into cells via amino acid transporters. Once inside the cell, it can activate the mTORC1 signaling pathway, which is crucial for regulating cell growth, metabolism, and survival . The ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine methyl ester hydrochloride
- L-Leucine ethyl ester hydrochloride
- L-Leucine isopropyl ester hydrochloride
Uniqueness
L-Leucine cyclopentyl ester hydrochloride is unique due to the presence of the cyclopentyl ester group, which may confer different physicochemical properties compared to other leucine esters. This structural difference can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
cyclopentyl (2S)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9;/h8-10H,3-7,12H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSNNQUAAIUBAC-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[Oxybis(methylene)]bis(trifluoromethylbenzene)](/img/structure/B8095825.png)










![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8095912.png)

